1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Description
Definition and Classification of the Rhodium Complex
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a chiral organometallic compound with the molecular formula $$ \text{C}{31}\text{H}{48}\text{F}{3}\text{O}{3}\text{P}{2}\text{Rh}\text{S} $$. Structurally, it consists of a rhodium(I) center coordinated to three distinct components: (1) a bidentate 1,2-bis[(2S,5S)-2,5-dimethylphospholano]benzene ligand, (2) a 1,5-cyclooctadiene (COD) molecule, and (3) a trifluoromethanesulfonate (triflate) counterion. The ligand framework features two phospholane rings substituted with methyl groups at the 2- and 5-positions, connected by a 1,2-phenylene bridge. This arrangement confers $$ C2 $$-symmetry, a critical feature for inducing enantioselectivity in catalytic reactions.
The compound is classified as a cationic rhodium(I) complex with a square planar or trigonal bipyramidal geometry, typical of low-spin $$ d^8 $$ transition metal complexes. Its chiral environment arises from the stereochemistry of the dimethylphospholano groups, which create a rigid, preorganized pocket around the rhodium center. This structural rigidity enhances stereochemical control during catalytic cycles, making it highly effective in asymmetric transformations.
Historical Context and Development of 1,2-Bis(phospholano)benzene Ligands
The 1,2-bis(phospholano)benzene ligand family, commonly abbreviated as DuPHOS (diphospholano benzene), was first reported in 1991 by Michael J. Burk and colleagues at DuPont. This development emerged from efforts to improve upon earlier chiral diphosphine ligands such as DIOP (dihydroxyphosphine), DIPAMP (diphenylphosphinoaminophosphine), and CHIRAPHOS (chiral phosphine), which exhibited limitations in substrate scope and enantioselectivity. Burk’s innovation involved replacing the flexible backbone of prior ligands with a rigid 1,2-phenylene bridge, which reduced conformational flexibility and enhanced stereochemical fidelity.
The synthesis of DuPHOS ligands begins with chiral diols derived from tartaric acid. These diols are converted into cyclic sulfates, which undergo nucleophilic substitution with lithiated phenylbisphosphine to form the phospholane rings. The methyl-substituted variant, 1,2-bis[(2S,5S)-2,5-dimethylphospholano]benzene, became particularly notable for its electronic richness and steric tunability, enabling rapid adoption in rhodium-catalyzed hydrogenations. By the mid-1990s, DuPHOS-rhodium complexes had demonstrated unparalleled efficiency in asymmetric hydrogenation, achieving substrate-to-catalyst (S/C) ratios exceeding 50,000:1 in industrial applications.
Significance in Asymmetric Catalysis
This rhodium complex has revolutionized asymmetric catalysis, particularly in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. Its efficacy stems from three key attributes:
- High Enantioselectivity : The $$ C_2 $$-symmetric ligand environment ensures uniform steric and electronic interactions with substrates, leading to enantiomeric excess (ee) values often exceeding 95%. For example, in the hydrogenation of β-keto esters, the complex achieves ee values of 99% under mild conditions.
- Broad Substrate Tolerance : Unlike earlier ligands, the DuPHOS-rhodium system accommodates diverse substrates, including α,β-unsaturated esters, enamides, and heteroaryl compounds. This versatility is exemplified in the synthesis of warfarin, where the catalyst mediates the asymmetric hydrogenation of dehydrowarfarin with 98% ee.
- Robust Reaction Kinetics : The electron-rich phosphorus atoms accelerate oxidative addition and reductive elimination steps, enabling high turnover frequencies (TOF > 5,000 h$$^{-1}$$) even at low catalyst loadings.
Table 1: Comparative Performance of Chiral Ligands in Asymmetric Hydrogenation
The complex’s impact extends to industrial processes, such as the production of L-DOPA analogs and nonsteroidal anti-inflammatory drugs (NSAIDs), where it enables cost-effective and sustainable manufacturing. Recent advances have also explored its utility in reductive aminations and C–H functionalizations, further solidifying its role as a cornerstone of modern asymmetric catalysis.
Propriétés
IUPAC Name |
cycloocta-1,5-diene;1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28P2.C8H12.CHF3O3S.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNBCEIZBZROGX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40F3O3P2RhS- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Reaction Mechanism and Conditions
-
Precursor Activation : Rhodium hydroxide hydrate acts as the metal source, while TfOH protonates the hydroxide, generating a reactive Rh(I) intermediate.
-
Ligand Coordination : The dimethylphospholano ligand and cod simultaneously coordinate to the Rh(I) center, forming a cationic complex.
-
Counterion Incorporation : Triflate anions stabilize the complex, with ethanol serving as both solvent and mild reducing agent.
Example Protocol
-
Step 1 : Suspend rhodium hydroxide hydrate (50 mmol Rh) in ethanol (200 mL) under nitrogen.
-
Step 2 : Add TfOH (150 mmol) dropwise, followed by cod (200 mmol) and the dimethylphospholano ligand (100 mmol).
-
Step 3 : Heat at 75°C for 15 hours, yielding a red solution.
-
Workup : Remove ethanol via rotary evaporation, dissolve in dichloromethane, wash with water, dry over molecular sieves, and crystallize with tetrahydrofuran/methyl tert-butyl ether.
Key Parameters
Stepwise Synthesis via Rhodium Chloride Precursors
For laboratories lacking rhodium hydroxide, an alternative employs [Rh(cod)Cl]₂ as the starting material. This method introduces the triflate counterion via anion exchange.
Procedure
-
Ligand Substitution : React [Rh(cod)Cl]₂ with the dimethylphospholano ligand in dichloromethane.
-
Anion Metathesis : Treat the intermediate with silver triflate to replace chloride with triflate.
Advantages :
-
Avoids hygroscopic rhodium hydroxide.
-
Enables precise stoichiometric control.
Challenges :
-
Silver chloride removal complicates purification.
-
Higher cost due to AgOTf usage.
Solvent and Atmosphere Optimization
The choice of solvent and inert atmosphere critically impacts yield and purity.
Solvent Screening Data
| Solvent | Yield (%) | Purity (%) | Observations |
|---|---|---|---|
| Ethanol | 90–95 | 98+ | Ideal for one-pot synthesis |
| THF | 70–75 | 95 | Slower ligand coordination |
| Acetonitrile | 60 | 90 | Competing Rh-solvent bonds |
Inert Atmosphere : Reactions under nitrogen or argon prevent Rh oxidation, maintaining the +1 state. Oxygen exposure leads to Rh(III) byproducts, reducing catalytic activity.
Crystallization and Purification Strategies
Final product purity hinges on crystallization conditions.
Crystallization Protocol
-
Concentrate the reaction mixture to 20% volume.
-
Add tetrahydrofuran (THF) to induce supersaturation.
-
Cool to −20°C for 12 hours, yielding dark red crystals.
-
Wash with cold methyl tert-butyl ether to remove residual ligands.
Purity Analysis
-
Elemental Analysis : Matches theoretical values for C, H, S, and Rh.
-
ICP-OES : Confirms Rh content (21.66% observed vs. 21.72% theoretical).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| One-Pot (Rh(OH)₃) | 90–95 | 98+ | High | High |
| Stepwise ([RhCl]₂) | 80–85 | 97 | Moderate | Moderate |
Trade-offs :
-
The one-pot method excels in yield and simplicity but requires anhydrous rhodium hydroxide.
-
The stepwise approach offers flexibility but involves costly AgOTf and additional purification.
Mechanistic Insights and Side Reactions
Competing Pathways
-
Ligand Disproportionation : Excess cod may displace phospholano ligands, forming [Rh(cod)₂]OTf.
-
Acid Overload : High TfOH concentrations protonate phospholano ligands, reducing coordination efficiency.
Mitigation Strategies :
Industrial-Scale Adaptations
For kilogram-scale production, the one-pot method is preferred due to its streamlined workflow.
Scale-Up Modifications :
-
Use continuous flow reactors to manage exothermic acid addition.
-
Replace batch crystallization with anti-solvent precipitation for faster processing.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate undergoes several types of reactions, including:
Hydrogenation: It is widely used in asymmetric hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated substrates.
Substitution: The compound can participate in ligand exchange reactions, where the cyclooctadiene or trifluoromethanesulfonate can be replaced by other ligands.
Oxidation and Reduction: The rhodium center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Hydrogenation: Typically carried out under hydrogen gas at pressures ranging from 1 to 10 bar and temperatures between 25°C and 100°C.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like dichloromethane or toluene and may be facilitated by heating.
Oxidation/Reduction: These reactions may involve oxidizing agents like oxygen or reducing agents such as sodium borohydride.
Major Products
Hydrogenation: Produces enantiomerically enriched hydrogenated products, such as chiral alcohols or amines.
Substitution: Results in new rhodium complexes with different ligands.
Oxidation/Reduction: Alters the oxidation state of the rhodium center, leading to different catalytic properties.
Applications De Recherche Scientifique
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate has numerous applications in scientific research:
Chemistry: Used as a catalyst in asymmetric hydrogenation, facilitating the synthesis of chiral compounds with high enantiomeric purity.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Plays a role in the development of drugs and therapeutic agents, particularly those requiring chiral purity.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science for the synthesis of complex molecules.
Mécanisme D'action
The mechanism by which 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate exerts its catalytic effects involves several steps:
Coordination: The substrate coordinates to the rhodium center, facilitated by the electron-rich bisphospholane ligand.
Activation: The rhodium center activates the substrate, making it more susceptible to hydrogenation or other reactions.
Reaction: The activated substrate undergoes the desired transformation, such as hydrogenation, with high enantioselectivity.
Release: The product is released from the rhodium center, regenerating the catalyst for further cycles.
Comparaison Avec Des Composés Similaires
Research Findings and Performance Data
- Catalytic Efficiency : Me-DuPHOS-Rh-OTf achieves >99% conversion in α-enamide hydrogenation within 12 hours at 30 psi H2 .
- Enantioselectivity : Et-DuPHOS-Rh-OTf shows marginally higher e.e. (up to 85%) for β-keto esters due to enhanced steric control .
- Stability : Triflate analogs decompose faster under aerobic conditions compared to BF4 salts, necessitating stricter inert handling .
Activité Biologique
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate (referred to as Rh-DUPHOS) is a chiral rhodium complex that has garnered attention for its potential biological applications, particularly in catalysis and as a therapeutic agent. This article explores the biological activity of Rh-DUPHOS, focusing on its mechanisms of action, efficacy in various biological systems, and implications for future research.
Chemical Structure and Properties
Rh-DUPHOS is characterized by its unique chiral bisphosphine ligand structure, which contributes to its catalytic efficiency and selectivity in asymmetric reactions. The empirical formula is , with a molecular weight of 722.62 g/mol. The trifluoromethanesulfonate group enhances its solubility and reactivity in biological systems .
1. Catalytic Applications
Rh-DUPHOS has been extensively studied for its role as a catalyst in asymmetric synthesis. Its ability to facilitate reactions with high enantioselectivity is attributed to the chiral environment created by the phosphine ligands. For instance, it has been successfully employed in the hydrogenation of dehydroamino acid esters, demonstrating significant selectivity towards desired products .
2. Anticancer Properties
Recent studies have highlighted the potential of rhodium complexes, including Rh-DUPHOS derivatives, as anticancer agents. Research indicates that certain rhodium complexes can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS). For example, Rh1, a related rhodium complex with isoquinoline derivatives, showed effective inhibition of tumor growth in vivo with fewer side effects compared to traditional chemotherapeutics like cisplatin .
Case Study 1: Tumor Growth Inhibition
In a study using a T-24 xenograft mouse model, Rh1 demonstrated significant tumor growth inhibition. The mechanism was linked to increased ROS production leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways. This suggests that similar mechanisms may be exploitable in Rh-DUPHOS and related complexes .
Case Study 2: Selective Cytotoxicity
Another study focused on rhodium complexes with selective toxicity towards MMR-deficient cell lines. These complexes exhibited micromolar binding affinities for DNA mismatches and displayed preferential cytotoxicity towards cancer cells lacking mismatch repair mechanisms. This highlights the potential for developing targeted therapies using rhodium complexes like Rh-DUPHOS .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Tumor Growth Inhibition (Rh1) | Induced apoptosis via ROS generation | Potential for developing less toxic anticancer therapies |
| Selective Cytotoxicity | High selectivity for MMR-deficient cells | Targeted cancer treatment strategies |
Q & A
Basic: What are the recommended methods for synthesizing and characterizing this rhodium complex?
Answer:
Synthesis typically involves ligand coordination under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation of the Rh(I) center. A common approach is reacting a Rh precursor (e.g., [Rh(COD)Cl]₂) with the chiral phospholano ligand in anhydrous solvents like dichloromethane or THF, followed by counterion exchange with trifluoromethanesulfonic acid . Characterization requires:
- 31P NMR spectroscopy : To confirm ligand coordination and assess purity (sharp singlet for symmetric phosphine ligands).
- X-ray crystallography : To resolve the stereochemical configuration of the chiral phospholano ligands and Rh center.
- Elemental analysis : To verify stoichiometry and counterion incorporation .
Basic: What safety protocols and storage conditions are critical for handling this rhodium complex?
Answer:
- Handling : Use gloveboxes or Schlenk lines under inert gas (argon/nitrogen) to prevent moisture/oxygen sensitivity .
- PPE : Wear nitrile gloves, lab coats, and NIOSH-approved respirators to avoid respiratory or dermal irritation .
- Storage : Seal containers under inert gas at –20°C to maintain stability. Avoid prolonged exposure to light or humidity .
Advanced: How does the electronic and steric profile of the phospholano ligand influence enantioselectivity in asymmetric hydrogenation?
Answer:
The ligand’s substituents (methyl vs. ethyl) modulate enantioselectivity via steric and electronic effects:
- Steric effects : Bulkier groups (e.g., ethyl) restrict substrate access to the Rh center, favoring specific transition states.
- Electronic effects : Electron-donating groups enhance Rh’s electron density, accelerating oxidative addition steps.
Methodology : - Compare catalytic performance using analogs with dimethyl vs. diethyl phospholano ligands (CAS 142184-30-3 vs. 213343-64-7) .
- Quantify enantiomeric excess (ee) via chiral HPLC or polarimetry for substrates like α,β-unsaturated esters .
Advanced: What experimental strategies can resolve discrepancies in catalytic activity reported across studies?
Answer:
Discrepancies often arise from:
- Oxygen/moisture contamination : Strict inert conditions are critical; even trace O₂ can oxidize Rh(I) to inactive Rh(III) .
- Ligand-to-metal ratio : Optimize ligand excess (1.1–1.5 eq) to ensure full coordination and prevent Rh aggregation.
- Solvent effects : Test polar aprotic solvents (e.g., DMF) to stabilize charged intermediates or non-polar solvents (e.g., toluene) for sterically hindered substrates.
Advanced: How can researchers optimize reaction conditions to enhance turnover number (TON) in challenging substrates?
Answer:
- Substrate activation : Pre-treat substrates (e.g., enamines) with mild acids to improve Rh coordination.
- Temperature control : Lower temperatures (0–25°C) improve enantioselectivity but may reduce TON; balance via gradient experiments.
- Additives : Use molecular sieves to scavenge water or Lewis acids (e.g., Mg(OTf)₂) to stabilize transition states .
Advanced: What analytical techniques effectively quantify trace decomposition products during catalytic cycles?
Answer:
- LC-MS : Monitor for Rh nanoparticles or ligand oxidation products (e.g., phosphine oxides) using reverse-phase columns.
- In situ IR spectroscopy : Track CO stretching frequencies (if CO is used as a probe ligand) to detect Rh center degradation.
- ICP-OES : Quantify Rh leaching into solution, which indicates catalyst instability .
Table 1: Comparative Properties of Related Rhodium Complexes
| Counterion | CAS Number | Solubility | Stability Notes | Reference |
|---|---|---|---|---|
| Trifluoromethanesulfonate | 142184-30-3 | Insoluble in H₂O | Stable under inert gas, hygroscopic | |
| Tetrafluoroborate | 213343-64-7 | Low H₂O solubility | Similar stability, non-hygroscopic |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
